An In-depth Technical Guide to the Synthesis and Characterization of 9-Bromo-9-decenenitrile
An In-depth Technical Guide to the Synthesis and Characterization of 9-Bromo-9-decenenitrile
This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 9-Bromo-9-decenenitrile. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the preparation and analysis of this and structurally related molecules. While 9-Bromo-9-decenenitrile is not extensively documented in current literature, the methodologies presented herein are based on well-established and reliable chemical transformations.
Introduction: The Synthetic Utility of Functionalized Alkenyl Halides and Nitriles
Vinyl bromides are versatile intermediates in organic synthesis, serving as key precursors in a multitude of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Heck couplings.[1][2] The presence of the bromine atom allows for stereospecific transformations, providing a powerful tool for the construction of complex molecular architectures.[3] Concurrently, the nitrile functional group is a valuable synthon, readily convertible to amines, carboxylic acids, and aldehydes, and is a common feature in many biologically active compounds.[4][5] The combination of a terminal vinyl bromide and a long-chain nitrile in 9-Bromo-9-decenenitrile presents a unique bifunctional molecule with significant potential for applications in materials science and as a building block in the synthesis of novel pharmaceutical agents.
Proposed Synthesis of 9-Bromo-9-decenenitrile via Wittig Olefination
The synthesis of 9-Bromo-9-decenenitrile can be efficiently achieved through a Wittig reaction.[6][7] This well-established olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8] In this proposed route, the key disconnection is between the C9 and C10 positions, utilizing a bromo-substituted Wittig reagent and a long-chain aldehyde bearing a nitrile functionality.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 9-Bromo-9-decenenitrile is depicted below. The target molecule can be constructed from 9-oxodecanenitrile and the ylide generated from (bromomethyl)triphenylphosphonium bromide.
Caption: Proposed reaction mechanism for the synthesis of 9-Bromo-9-decenenitrile.
Detailed Experimental Protocol
Step 1: Synthesis of (Bromomethyl)triphenylphosphonium bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. [9]2. Add dibromomethane (2.0 eq) to the solution. [10]3. Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 16 hours. [9]4. Cool the mixture to room temperature, and then to 0 °C to facilitate precipitation. [9]5. Collect the white precipitate by filtration, wash with cold toluene, and dry under vacuum to yield (bromomethyl)triphenylphosphonium bromide. [9] Step 2: Wittig Olefination
-
Suspend (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add a strong base, such as n-butyllithium (1.05 eq), dropwise via syringe. The formation of the orange-red ylide should be observed.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 9-oxodecanenitrile (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 9-Bromo-9-decenenitrile. [1]
Characterization of 9-Bromo-9-decenenitrile
A comprehensive spectroscopic analysis is crucial to confirm the identity and purity of the synthesized 9-Bromo-9-decenenitrile. The following sections detail the expected spectroscopic data based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 9-Bromo-9-decenenitrile are summarized below.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-10 (trans to Br) | ~6.1 | d | 1H | =CHBr |
| H-10 (cis to Br) | ~5.8 | d | 1H | =CHBr |
| H-9 | ~5.6 | dt | 1H | =CH-CH₂ |
| H-2 | ~2.3 | t | 2H | -CH₂-CN |
| H-8 | ~2.1 | q | 2H | =CH-CH₂- |
| H-3 to H-7 | ~1.6 - 1.3 | m | 10H | -(CH₂)₅- |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~119 | -CN |
| C-9 | ~138 | =CH-CH₂ |
| C-10 | ~110 | =CHBr |
| C-2 | ~17 | -CH₂-CN |
| C-8 | ~33 | =CH-CH₂- |
| C-3 to C-7 | ~25 - 30 | -(CH₂)₅- |
Note: Predicted chemical shifts are based on known values for terminal vinyl bromides and long-chain nitriles. Actual values may vary. [11][12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 9-Bromo-9-decenenitrile are presented in the following table.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2930, ~2855 | Strong | C-H stretch (alkane) |
| ~2245 | Strong, Sharp | C≡N stretch |
| ~1630 | Medium | C=C stretch (vinyl) |
| ~910, ~990 | Strong | =C-H bend (out-of-plane) |
| ~600 | Medium | C-Br stretch |
Note: The C≡N stretch is a particularly diagnostic peak for nitriles, appearing in a relatively uncongested region of the spectrum. [14][15][16]The C-Br stretch is in the fingerprint region and may be difficult to assign definitively. [17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 9-Bromo-9-decenenitrile, electron ionization (EI) mass spectrometry is expected to show the following key features.
| m/z | Relative Abundance | Assignment |
| 231, 233 | Low | Molecular ion peaks [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 152 | Moderate | [M - Br]⁺ |
| 41 | High | [C₃H₅]⁺ or [CH₂=CH-CN]⁺ (from McLafferty rearrangement) |
| various | Moderate to Low | Fragmentation of the alkyl chain |
Note: The presence of a pair of peaks of nearly equal intensity separated by 2 m/z units is a hallmark of a bromine-containing compound. [18][19]The molecular ion peak for long-chain nitriles is often weak or absent. [20][21]
Experimental Protocols for Characterization
3.4.1. NMR Spectroscopy
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software, referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
3.4.2. IR Spectroscopy
-
Obtain a background spectrum of the clean ATR crystal of an FT-IR spectrometer.
-
Place a small amount of the liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
3.4.3. Mass Spectrometry
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Conclusion
This technical guide outlines a robust and plausible strategy for the synthesis and characterization of 9-Bromo-9-decenenitrile. The proposed Wittig olefination provides a direct and efficient route to this novel bifunctional molecule. The predicted spectroscopic data, based on established principles and data from analogous structures, offers a clear roadmap for the comprehensive characterization of the target compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic molecules for a variety of applications.
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